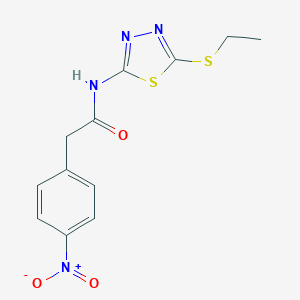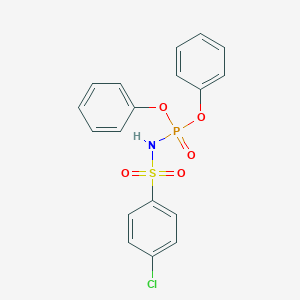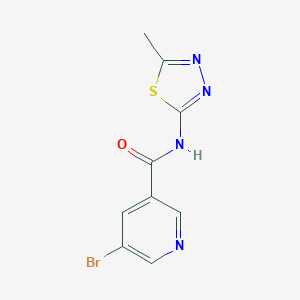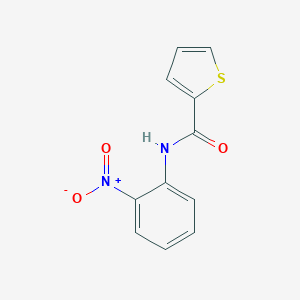
1,4-Dimethyl-2,3-dinitrobenzene
説明
1,4-Dimethyl-2,3-dinitrobenzene is a chemical compound with the molecular formula C8H8N2O4 . It has a molecular weight of 196.16 .
Synthesis Analysis
The synthesis of this compound can be achieved through several methods. One such method involves the nitration of alkanes, which is successful only when conducted at high temperatures in the vapor phase . Another method involves the displacement reactions with nitrite ions . Additionally, the oxidation of primary amines can also lead to the formation of this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two nitro groups (-NO2) and two methyl groups (-CH3) attached to it . The nitro groups are electron-withdrawing, which can influence the reactivity of the compound.Chemical Reactions Analysis
The chemical reactions of this compound are likely to involve electrophilic aromatic substitution, a common reaction type for aromatic compounds . This process involves the attack of an electrophile at carbon to form a cationic intermediate .Physical And Chemical Properties Analysis
This compound has a melting point of 90 °C and a predicted boiling point of 342.6±37.0 °C . It has a predicted density of 1.346±0.06 g/cm3 .科学的研究の応用
Chemical Reactions and Substitution Studies
1,4-Dimethyl-2,3-dinitrobenzene exhibits interesting chemical behaviors in reactions with various nucleophiles. For example, it reacts with sodium arenethiolates in DMSO to give products like 2-arylthio-1, 4-dimethyl-3-nitronaphthalene and 1-arylthiomethyl-4-methyl-3-nitronaphthalene. The formation of these products depends on factors like reaction temperature and the presence of electron-withdrawing substituents in the arenethiolate (Novi et al., 1979).
Charge Localization in Radical Anions
The radical anions of this compound and its derivatives have been studied using optical and electron paramagnetic resonance spectroscopies. These studies help in understanding the charge distribution and electronic interactions in these molecules. The radical anions like 1,4-dinitrobenzene, 1,4-dimethyl-2,5-dinitrobenzene, and 2,5-dinitrobenzene-1,4-diamine are examples of delocalized mixed valence species (Telo, Jalilov, & Nelsen, 2011).
Spectroscopic Studies
Spectroscopic methods have been employed to study the interactions of derivatives of this compound with other compounds. These studies provide insights into the transient states and electronic structures of the resulting complexes, which are crucial for understanding the chemical properties of these compounds (Hasegawa, 1974).
Fluorescent Dendrimers for Explosives Detection
In the context of explosives detection, fluorescent carbazole dendrimers with spirobifluorene cores have been studied for their potential to detect nitroaromatic explosives. The interaction of these dendrimers with compounds like 1,4-dinitrobenzene demonstrates their application in sensing technologies (Tang et al., 2011).
Studies on Nitration and Rearomatization
Research has also been conducted on the nitration and subsequent reactions of derivatives of this compound. These studies are significant for understanding the mechanisms of nitro-group migration and the formation of different nitro compounds (Fischer & Iyer, 1980).
作用機序
Target of Action
The primary target of 1,4-Dimethyl-2,3-dinitrobenzene is the aromatic ring structure of organic compounds . The compound interacts with the aromatic ring through a process known as nucleophilic aromatic substitution .
Mode of Action
This compound undergoes a nucleophilic aromatic substitution reaction . This reaction involves the replacement of one of the substituents in an aromatic ring by a nucleophile . The nitro groups in the compound are electron-attracting, which facilitates the substitution .
Biochemical Pathways
The compound affects the biochemical pathways involved in the degradation of aromatic compounds . The ability to assimilate new carbon sources evolves in bacteria, and the pathways for 2,4-dinitrotoluene and nitrobenzene offer fine illustrations of this evolution . The degradation pathways provide insight about two principal strategies for overcoming the metabolic block imposed by nitro-substituents on aromatic compounds .
Pharmacokinetics
The compound’s physical properties, such as its melting point (90 °c) and predicted boiling point (3426±370 °C), can influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The result of the action of this compound is the transformation of the aromatic ring structure of organic compounds . This transformation can lead to changes in the physical and chemical properties of the target compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction conditions and the structure of the aryl halide can dramatically change the reactivity of the compound . Moreover, the compound’s action can be affected by the presence of other substances in the environment .
特性
IUPAC Name |
1,4-dimethyl-2,3-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-5-3-4-6(2)8(10(13)14)7(5)9(11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFSWYZFGJAUKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chloro-4-pyridin-4-yl-5-[(2,4,6-trichlorophenyl)diazenyl]thiophen-2-amine](/img/structure/B420579.png)


![4-(4-chlorophenyl)-N-phenyl-5-[(E)-(2,4,6-trichlorophenyl)diazenyl]-1,3-thiazol-2-amine](/img/structure/B420582.png)

![7-Amino-9-(ethylsulfanyl)-8-azaspiro[4.5]deca-6,9-diene-6,10-dicarbonitrile](/img/structure/B420589.png)

![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-methoxybenzamide](/img/structure/B420592.png)


![4-[3-(4-Amino-1,2,5-oxadiazol-3-yl)-1-propyl-2-triazenyl]-1,2,5-oxadiazol-3-ylamine](/img/structure/B420600.png)
![4-[(4-Bromophenyl)imino]-2-pentanone](/img/structure/B420603.png)

